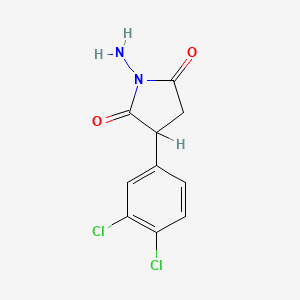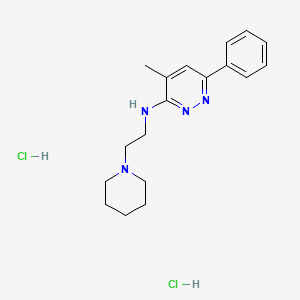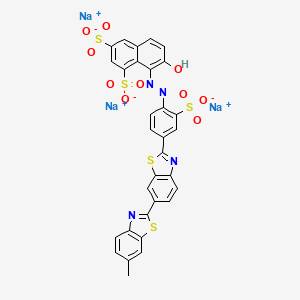
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt is a complex organic compound It features a pyrazolo[3,4-b]pyridine core, which is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Addition of the heptenoic acid side chain through esterification or amidation reactions.
- Hydroxylation at specific positions using selective oxidizing agents.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid side chain can be reduced to a single bond.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
- Oxidized derivatives with ketone or carboxylic acid functionalities.
- Reduced derivatives with saturated side chains.
- Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
- Potential therapeutic applications due to its structural similarity to known bioactive compounds.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl and heptenoic acid groups can influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives with different substituents.
- Fluorophenyl-containing compounds with varying side chains.
- Hydroxyheptenoic acid derivatives with different core structures.
Uniqueness
- The combination of the pyrazolo[3,4-b]pyridine core with the specific substituents makes this compound unique.
- The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Properties
CAS No. |
126274-04-2 |
|---|---|
Molecular Formula |
C30H31FN3NaO4 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
sodium;(E)-7-[1-benzyl-4-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C30H32FN3O4.Na/c1-18(2)29-25(14-13-23(35)15-24(36)16-26(37)38)28(21-9-11-22(31)12-10-21)27-19(3)33-34(30(27)32-29)17-20-7-5-4-6-8-20;/h4-14,18,23-24,35-36H,15-17H2,1-3H3,(H,37,38);/q;+1/p-1/b14-13+; |
InChI Key |
NVVYNVLUGQTULK-IERUDJENSA-M |
Isomeric SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


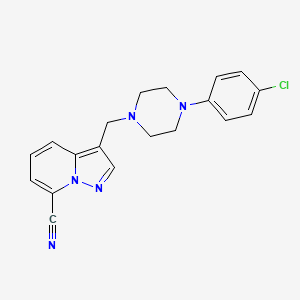


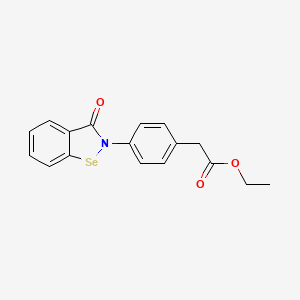
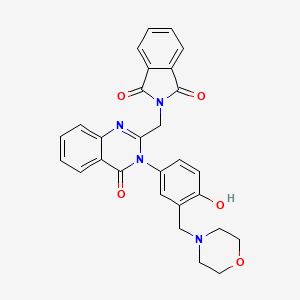
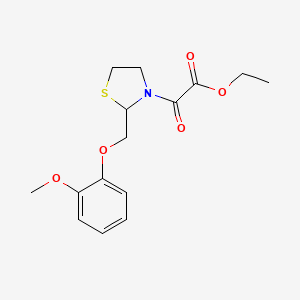
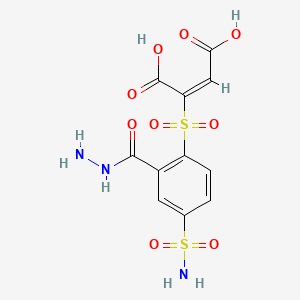
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)


